molecular formula C9H18N2O3S B6605380 tert-butyl N-[(1-imino-1-oxo-1lambda6-thietan-3-yl)methyl]carbamate CAS No. 2803834-76-4

tert-butyl N-[(1-imino-1-oxo-1lambda6-thietan-3-yl)methyl]carbamate

Cat. No. B6605380
CAS RN: 2803834-76-4
M. Wt: 234.32 g/mol
InChI Key: KZEMZHZNVDMVNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[(1-imino-1-oxo-1lambda6-thietan-3-yl)methyl]carbamate, abbreviated as TB-NITC, is an organocarbamate compound with a wide range of applications in scientific research. TB-NITC is a versatile compound that can be used in chemical synthesis, as a catalyst, and as a ligand in coordination chemistry. In addition, TB-NITC has been used in the development of new functional materials, such as polymers and nanomaterials. In

Scientific Research Applications

TB-NITC has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in the synthesis of novel materials. TB-NITC has also been used in the development of new functional materials, such as polymers and nanomaterials. In addition, TB-NITC has been used in the development of new catalysts for the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of TB-NITC is not fully understood. It is believed that the reaction occurs through a nucleophilic substitution reaction. In this reaction, the tert-butyl isocyanate reacts with the thioether derivative to form an intermediate, which is then converted into TB-NITC.
Biochemical and Physiological Effects
The biochemical and physiological effects of TB-NITC are not fully understood. However, it is believed that the compound may have some effects on the nervous system. In addition, TB-NITC has been shown to have some antimicrobial activity.

Advantages and Limitations for Lab Experiments

The main advantage of using TB-NITC in lab experiments is its versatility. It can be used as a catalyst, as a ligand in coordination chemistry, and as a reagent in the synthesis of novel materials. In addition, TB-NITC has been used in the development of new functional materials, such as polymers and nanomaterials.
The main limitation of using TB-NITC in lab experiments is its cost. TB-NITC is not widely available and can be expensive to purchase. In addition, the reaction requires the use of an acid catalyst, which can be hazardous to handle.

Future Directions

The potential applications of TB-NITC are numerous. TB-NITC could be used as a catalyst for the production of fine chemicals and pharmaceuticals. In addition, TB-NITC could be used in the development of new functional materials, such as polymers and nanomaterials. Finally, TB-NITC could be used in the development of new catalysts for the production of fine chemicals and pharmaceuticals.

Synthesis Methods

TB-NITC can be synthesized from tert-butyl isocyanate and a thioether derivative, such as 2-chloro-3-methyl-1-thiophene. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH). The reaction proceeds in two steps: first, the tert-butyl isocyanate reacts with the thioether to form an intermediate, which is then converted into TB-NITC. The reaction can be carried out in a variety of solvents, such as dichloromethane and acetonitrile.

properties

IUPAC Name

tert-butyl N-[(1-imino-1-oxothietan-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3S/c1-9(2,3)14-8(12)11-4-7-5-15(10,13)6-7/h7,10H,4-6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEMZHZNVDMVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CS(=N)(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(1-imino-1-oxo-1lambda6-thietan-3-yl)methyl]carbamate

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